molecular formula C23H21N3OS2 B3313369 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 946360-40-3

3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B3313369
CAS No.: 946360-40-3
M. Wt: 419.6 g/mol
InChI Key: FXIHUKZPHUGCQU-UHFFFAOYSA-N
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Description

The compound 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a heterocyclic organic molecule featuring a thiazole and pyridazine core. Its structure includes:

  • A thiazole ring substituted at position 2 with a 3-methoxyphenyl group and at position 4 with a methyl group.
  • A pyridazine ring substituted at position 6 with a sulfanyl group linked to a 4-methylbenzyl moiety.

Thiazole and pyridazine derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects . The methoxy group on the phenyl ring may enhance solubility and modulate electronic properties, while the methylbenzyl sulfanyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-7-9-17(10-8-15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)18-5-4-6-19(13-18)27-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHUKZPHUGCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thioamide and a suitable catalyst under reflux conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting hydrazine with a suitable diketone under acidic conditions.

    Coupling of Thiazole and Pyridazine Rings: The final step involves coupling the thiazole and pyridazine rings using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.

    Material Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridazine ring may enhance binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Implications of Substituents:

Steric and Lipophilic Effects : The para-methyl group on the benzyl moiety in the target compound may reduce steric hindrance compared to the meta-substituted analogue, possibly improving target accessibility.

Broader Structural Analogues

Other related compounds include:

  • 2-{4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid: Features a trifluoromethyl group, which significantly increases lipophilicity and metabolic resistance .
  • Montelukast Derivatives: While structurally distinct (quinoline-based), these compounds share sulfanyl linkages but target leukotriene receptors, highlighting the versatility of sulfanyl groups in drug design .

Research Findings and Data Gaps

  • Availability : G954-0272 is commercially available for screening, suggesting its use in early-stage drug discovery .
  • Biological Data: No direct activity data for the target compound or its analogues are provided in the evidence. Hypothetically, the methoxy group’s electron-donating nature could enhance binding to kinases or inflammatory targets compared to fluorine-substituted analogues.
  • Synthetic Routes : details synthetic methods for pyrazole-thiadiazine hybrids, but analogous protocols for thiazole-pyridazine systems remain unreported in the provided sources.

Biological Activity

The compound 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic molecule that combines thiazole and pyridazine moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds with thiazole and pyridazine structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole exhibit a range of antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 to 0.25 µg/mL, indicating strong antibacterial properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of thiazole-bearing compounds has been extensively studied. For example, certain thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring is crucial for enhancing cytotoxic activity .

In vitro studies have shown that some thiazole-pyridazine derivatives exhibit IC50 values lower than those of standard anticancer drugs like doxorubicin, highlighting their potential as novel anticancer agents .

The mechanism by which 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine exerts its biological effects is thought to involve interactions with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity, while the pyridazine ring could enhance binding affinity to these targets .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions including the formation of the thiazole ring through the reaction of 3-methoxybenzaldehyde with thioamide under reflux conditions. The pyridazine ring is formed by reacting hydrazine with diketones under acidic conditions .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against Staphylococcus aureus (MIC: 0.22 - 0.25 µg/mL)
AnticancerIC50 values lower than doxorubicin against HT29 and Jurkat cells
MechanismInteraction with enzymes/receptors; modulation of activity

Clinical Implications

The findings suggest that compounds like 3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine could serve as lead compounds in drug development for treating infections and cancers. Their unique structures allow for further modifications to enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine
Reactant of Route 2
Reactant of Route 2
3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

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